molecular formula C15H14N4O2 B11058947 ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 111857-58-0

ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11058947
CAS No.: 111857-58-0
M. Wt: 282.30 g/mol
InChI Key: SHULKDIONVRZTQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of quinoline derivatives with hydrazine and ethyl acetoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a quinoline and pyrazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

CAS No.

111857-58-0

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 5-amino-1-quinolin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-17-19(14(11)16)13-8-7-10-5-3-4-6-12(10)18-13/h3-9H,2,16H2,1H3

InChI Key

SHULKDIONVRZTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

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